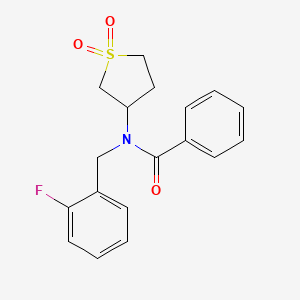
3-(1-pentyl-1H-benzimidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL typically involves the reaction of 1-pentyl-1H-benzimidazole with propanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL: Lacks the pentyl group, which may affect its biological activity and chemical properties.
3-[5-CHLORO-1-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL: Contains a chloro and hydroxyethyl group, which can influence its reactivity and applications.
Uniqueness
3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is unique due to the presence of the pentyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-(1-pentylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C15H22N2O/c1-2-3-6-11-17-14-9-5-4-8-13(14)16-15(17)10-7-12-18/h4-5,8-9,18H,2-3,6-7,10-12H2,1H3 |
InChI Key |
OQZCUFCUPHINBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-({1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14994531.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14994536.png)
![8-(4-ethoxyphenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994542.png)
![5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B14994556.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994563.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B14994572.png)
![N-cyclohexyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994576.png)

![1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B14994592.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14994594.png)
![propan-2-yl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B14994599.png)
![7-fluoro-2-(2-methoxyethyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14994601.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14994603.png)
![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B14994611.png)
